2-Amino-1,3-benzothiazole-5-carboxylic Acid
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Overview
Description
2-Amino-1,3-benzothiazole-5-carboxylic Acid is a compound with the molecular formula C8H6N2O2S . It is used as a neutral carrier (ionophore) to construct a poly (vinyl chloride)-based membrane electrode for determination of Ce 3+ ions . It also bonds chemically to multiwalled carbon nanotubes to produce a sorbent which has been used for separation of Pb (II) from aqueous samples .
Synthesis Analysis
The synthesis of benzothiazoles, including 2-Amino-1,3-benzothiazole-5-carboxylic Acid, involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . DMSO plays three vital roles: carbon source, solvent, and oxidant . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .
Molecular Structure Analysis
The molecular structure of 2-Amino-1,3-benzothiazole-5-carboxylic Acid is represented by the InChI code 1S/C8H6N2O2S/c9-8-10-5-3-4 (7 (11)12)1-2-6 (5)13-8/h1-3H, (H2,9,10) (H,11,12) and the corresponding InChI key is RPSPJTVLMPMYKL-UHFFFAOYSA-N .
Chemical Reactions Analysis
2-Aminobenzothiazole significantly serves as a reactant or a reaction intermediate for affording various fused heterocycles since NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-1,3-benzothiazole-5-carboxylic Acid include a molecular weight of 194.21 . It is a solid at room temperature . Detailed information about its boiling point, melting point, flash point, and density was not found in the search results.
Scientific Research Applications
Safety And Hazards
Safety information for 2-Amino-1,3-benzothiazole-5-carboxylic Acid suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .
Relevant Papers
Relevant papers on 2-Amino-1,3-benzothiazole-5-carboxylic Acid can be found at the following links .
properties
IUPAC Name |
2-amino-1,3-benzothiazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8/h1-3H,(H2,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSPJTVLMPMYKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594246 |
Source
|
Record name | 2-Amino-1,3-benzothiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1,3-benzothiazole-5-carboxylic Acid | |
CAS RN |
101084-95-1 |
Source
|
Record name | 2-Amino-1,3-benzothiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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